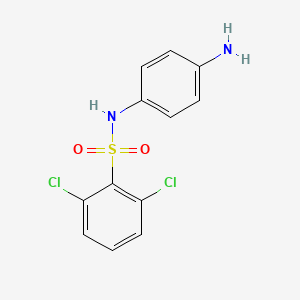

N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(4-aminophenyl)-2,6-dichlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c13-10-2-1-3-11(14)12(10)19(17,18)16-9-6-4-8(15)5-7-9/h1-7,16H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNLKHYCTVXKQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 4-aminophenylamine. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced functional groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. N-(4-Aminophenyl)-2,6-dichlorobenzene-1-sulfonamide has been investigated for its efficacy against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several sulfonamide derivatives, including this compound. The results indicated that this compound demonstrated significant inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The minimal inhibitory concentration (MIC) values were determined through broth microdilution assays, showing effective antimicrobial properties comparable to established antibiotics like sulfadiazine and sulfamethoxazole .

| Bacterial Strain | MIC (µg/mL) | Comparison Compound | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Sulfadiazine | 16 |

| Escherichia coli | 64 | Sulfamethoxazole | 32 |

Anticancer Potential

Recent studies have explored the anticancer properties of sulfonamide derivatives, including this compound.

Case Study: Anticancer Activity

In a study focusing on novel sulfonamide compounds, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The compound exhibited notable growth inhibition percentages against different human cancer cell lines such as colon and breast cancer cells. The results indicated a potential mechanism of inducing apoptosis in cancer cells .

| Cancer Cell Line | Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| MDA-MB-231 | 56.53 |

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory properties, particularly against enzymes related to Alzheimer's disease.

Case Study: Enzyme Inhibition

Research has shown that sulfonamide derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This compound was tested for its inhibitory effects on these enzymes, demonstrating promising results that suggest it may help in managing Alzheimer's disease by increasing acetylcholine levels in the brain .

| Enzyme | Inhibition (%) |

|---|---|

| Acetylcholinesterase | 72 |

| Butyrylcholinesterase | 65 |

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various chemical reactions that yield derivatives with enhanced biological activity.

Synthesis Overview

The compound is synthesized through a reaction involving sulfanilamide and dichlorobenzene derivatives under specific conditions that optimize yield and purity. Structure-activity relationship (SAR) studies have indicated that modifications to the aromatic rings can significantly impact the biological activity of sulfonamides .

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or interfere with biological pathways. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations

Halogenation (e.g., 2,6-dichloro substitution) increases lipophilicity and steric bulk, influencing membrane permeability and binding interactions.

Synthesis Methods: The target compound is synthesized via condensation of 2-(4-aminophenyl) derivatives with sulfonyl chlorides in pyridine/acetic anhydride under heat, a method shared with benzothiazole-containing analogs . In contrast, N-(2,6-dichlorophenyl)-4-methylbenzenesulfonamide is prepared through direct sulfonation of 2,6-dichloroaniline, highlighting variability in synthetic routes based on substituent compatibility .

Crystallographic Behavior :

- In N-(2,6-dichlorophenyl)-4-methylbenzenesulfonamide, the N–H bond orients away from ortho-chloro groups to minimize steric clash and electronic repulsion, a conformation critical for crystal packing and stability . This suggests that halogen placement in the target compound may similarly influence its solid-state properties.

Biological Relevance :

- While explicit biological data for the target compound are lacking, benzothiazole-containing analogs exhibit structure-activity relationship (SAR) trends, where electron-withdrawing substituents (e.g., Cl) enhance binding to biological targets like enzymes or receptors .

Implications for Research and Development

The discontinuation of this compound underscores the importance of substituent optimization in drug design. Compared to its analogs:

- Benzothiazole derivatives offer enhanced planar rigidity, improving target selectivity .

- Methyl-substituted analogs prioritize crystallographic stability over reactivity, making them suitable for material science applications .

Future studies could explore hybridizing the para-amino and benzothiazole motifs to balance electronic effects and bioavailability.

Biological Activity

N-(4-aminophenyl)-2,6-dichlorobenzene-1-sulfonamide is a sulfonamide derivative that exhibits diverse biological activities, particularly in antimicrobial and antitumor applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H10Cl2N2O2S

- CAS Number : 793715-97-6

The compound features a sulfonamide group, which is known for its ability to mimic natural substrates, thereby inhibiting enzyme activity and interfering with biological pathways .

The mechanism of action of this compound primarily involves:

- Enzyme Inhibition : The sulfonamide moiety can inhibit the activity of specific enzymes crucial for bacterial survival and proliferation.

- Antimicrobial Activity : It has shown significant efficacy against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial properties against several pathogens. In vitro studies have demonstrated its effectiveness against:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤ 25 µM |

| Escherichia coli | Not effective |

| Pseudomonas aeruginosa | Not effective |

The compound exhibits bacteriostatic effects at lower concentrations and bactericidal effects at higher concentrations .

Antitumor Activity

Research indicates that derivatives of this compound show promise as antitumor agents. For example:

- Mechanism : They induce the formation of DNA adducts in sensitive carcinoma cells, leading to apoptosis.

- Studies : In vitro studies have shown that these compounds can effectively deplete nutrient media and induce cytochrome P450 1A1 activity, which is critical for their antitumor effects .

Case Studies

Several studies highlight the biological activity of related compounds:

- Study on Antimicrobial Efficacy :

- Antitumor Mechanism Investigation :

Q & A

Q. Why do NMR spectra show unexpected splitting in the sulfonamide region?

- Resolution : Investigate diastereotopicity or slow conformational exchange. Use deuterated DMSO to enhance resolution and perform ¹H-¹⁵N HMBC to confirm NH coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.